molecular formula C10H12O2S B1335983 Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 91489-09-7

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B1335983
CAS No.: 91489-09-7
M. Wt: 196.27 g/mol
InChI Key: DRUHJJUOXRIIEJ-UHFFFAOYSA-N
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Description

Historical Context and Classification

The development and classification of this compound emerged from the broader investigation of benzothiophene derivatives that began in the mid-20th century. Benzothiophene itself, with its aromatic organic structure containing sulfur as a heteroatom, was first recognized for its natural occurrence in petroleum-related deposits such as lignite tar. The systematic exploration of tetrahydro derivatives represented a significant advancement in heterocyclic chemistry, as researchers sought to understand the properties of saturated analogues of these aromatic systems. The compound's official registry under Chemical Abstracts Service number 91489-09-7 occurred in 2005, marking its formal recognition in chemical databases. This classification positioned the compound within the broader category of sulfur-containing heterocycles, specifically as a member of the benzothiophene carboxylate family.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing our understanding of heterocyclic chemistry principles. Early research into benzothiophene derivatives focused primarily on their aromatic properties and potential applications in dye manufacturing. However, the development of tetrahydro variants like this compound represented a paradigm shift toward exploring the biological and pharmaceutical potential of these structures. The compound's classification as both a heterocyclic compound and an ester derivative reflects the multifaceted nature of its chemical identity. Research efforts in the early 2000s began to systematically catalog and characterize these derivatives, leading to comprehensive databases that now serve as foundational resources for contemporary chemical research.

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. The compound's primary designation reflects its structural composition, beginning with the methyl ester functionality and proceeding through the tetrahydro modification of the benzothiophene core structure. Alternative nomenclature systems provide additional naming conventions, including "methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate," which emphasizes the benzo[b]thiophene ring system orientation. The systematic approach to naming this compound requires careful consideration of ring numbering conventions, stereochemical implications, and functional group priorities. These naming systems ensure consistent identification across chemical databases and research publications.

The compound's nomenclature variations reflect different emphasis points within chemical taxonomy systems. The designation "4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid methyl ester" provides a comprehensive description that explicitly identifies both the parent acid structure and the ester modification. Chemical database systems employ multiple synonyms to ensure comprehensive searchability, including abbreviated forms and alternative systematic names. The International Union of Pure and Applied Chemistry name "methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate" represents the preferred systematic designation. This multiplicity of naming conventions serves practical purposes in chemical information retrieval and ensures consistent communication within the scientific community.

Naming Convention Designation Database Reference
International Union of Pure and Applied Chemistry Name This compound
Alternative Systematic Name methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Molecular Formula C₁₀H₁₂O₂S
Chemical Abstracts Service Registry Number 91489-09-7

Structural Features and Classification in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles inherent in heterocyclic chemistry. The compound features a benzothiophene core structure that has been modified through saturation of the carbocyclic ring, resulting in a tetrahydro configuration that eliminates the aromatic character of positions 4, 5, 6, and 7. This structural modification fundamentally alters the electronic properties of the molecule while maintaining the sulfur-containing heterocyclic framework that defines the benzothiophene family. The methyl ester functionality at position 2 provides additional chemical reactivity and solubility characteristics that distinguish this compound from its parent carboxylic acid. The overall molecular geometry reflects a balance between the planar thiophene ring and the three-dimensional character introduced by the tetrahydro modification.

The classification of this compound within heterocyclic chemistry frameworks relies on multiple structural criteria that define its chemical behavior and potential applications. The presence of sulfur as the heteroatom places the compound within the organosulfur category, while the fused ring system classifies it as a bicyclic heterocycle. The tetrahydro modification creates a partially saturated system that bridges the gap between fully aromatic and completely saturated heterocycles. The ester functionality introduces additional complexity through its potential for hydrolysis and transesterification reactions. The compound's structural features enable diverse chemical transformations, making it valuable as a synthetic intermediate in organic chemistry applications.

Structural Feature Description Chemical Significance
Benzothiophene Core Fused benzene-thiophene ring system Provides heterocyclic framework
Tetrahydro Modification Saturation of positions 4,5,6,7 Reduces aromaticity, increases flexibility
Methyl Ester Group Carboxylate ester at position 2 Enhances solubility and reactivity
Molecular Weight 196.27 g/mol Influences pharmacokinetic properties

Benzothiophene Scaffold Significance in Chemical Research

The benzothiophene scaffold represents one of the most privileged structures in contemporary chemical research, with applications spanning pharmaceutical development, materials science, and synthetic methodology advancement. Research has demonstrated that benzothiophene derivatives exhibit remarkable biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The structural versatility of the benzothiophene framework allows for diverse functionalization strategies that can modulate biological activity and physicochemical properties. This compound exemplifies this versatility through its unique combination of saturated and aromatic features. The compound's potential as a synthetic intermediate has been recognized in medicinal chemistry applications, where it serves as a building block for more complex bioactive molecules.

The significance of benzothiophene scaffolds in drug discovery has been extensively documented, with numerous clinical compounds incorporating this structural motif. Pharmaceutical agents such as raloxifene, zileuton, and sertaconazole all contain benzothiophene frameworks, demonstrating the clinical relevance of this chemical class. Recent research has identified benzothiophene carboxylate derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, highlighting their potential in metabolic disease treatment. The structural similarity between this compound and these bioactive compounds suggests potential applications in pharmaceutical research. The compound's ester functionality provides opportunities for prodrug development and targeted delivery strategies.

The synthetic utility of benzothiophene scaffolds extends beyond pharmaceutical applications to encompass materials science and catalysis research. The electronic properties of the benzothiophene system make it valuable in organic electronics applications, while its chemical stability enables use in harsh reaction conditions. Research has demonstrated that tetrahydro derivatives like this compound can serve as precursors to more complex heterocyclic systems through oxidation and ring-formation reactions. The compound's structural features allow for selective functionalization at multiple positions, enabling the synthesis of diverse chemical libraries. These synthetic applications have contributed to the development of new methodologies in heterocyclic chemistry and have expanded the available chemical space for drug discovery efforts.

Relationship to Other Tetrahydrobenzothiophene Derivatives

This compound exists within a family of structurally related tetrahydrobenzothiophene derivatives that share common synthetic origins and chemical properties. The closely related carboxylic acid, 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, serves as the immediate precursor to the methyl ester and exhibits similar chemical behavior with different solubility characteristics. Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate represents an analogous ester derivative that demonstrates how alkyl ester modifications can influence physicochemical properties while maintaining core structural features. The systematic variation of ester functionalities within this compound class provides opportunities for structure-activity relationship studies. These relationships are fundamental to understanding how molecular modifications translate to changes in biological activity and chemical reactivity.

The structural diversity within the tetrahydrobenzothiophene family encompasses both substitution patterns and functional group variations that expand the chemical space available for research applications. Amino-substituted derivatives, such as methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, introduce additional hydrogen bonding capabilities and potential for further chemical modification. The comparison between 2-position and 3-position carboxylate derivatives reveals how regioisomerism influences chemical properties and biological activity. Methylated variants of the benzothiophene core, such as methyl 7-methylbenzo[b]thiophene-2-carboxylate, demonstrate how ring substitution can modulate electronic properties and steric interactions. These structural relationships provide valuable insights into the design principles governing heterocyclic compound development.

Related Compound Structural Relationship Key Differences Reference
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid Parent carboxylic acid Free acid vs. methyl ester
Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Ester analogue Ethyl vs. methyl ester
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino-substituted derivative Amino group at position 2, carboxylate at position 3
Methyl 7-methylbenzo[b]thiophene-2-carboxylate Methylated variant Aromatic vs. tetrahydro, additional methyl substitution

The synthetic accessibility of tetrahydrobenzothiophene derivatives has facilitated extensive structure-activity relationship investigations that inform both fundamental understanding and practical applications. Research into these relationships has revealed how the tetrahydro modification influences conformational flexibility and binding affinity in biological systems. The presence of the methyl ester functionality provides a common synthetic handle for further derivatization, enabling the preparation of amides, thioesters, and other functional derivatives. Comparative studies between saturated and aromatic analogues have elucidated the role of ring saturation in modulating biological activity and metabolic stability. These investigations continue to drive innovation in heterocyclic chemistry and contribute to the development of new therapeutic agents and research tools.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUHJJUOXRIIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393545
Record name Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91489-09-7
Record name Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with triethylsilane and iodine as reducing agents . The reaction conditions often include refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets.

Receptor Interaction Studies

Recent studies have focused on the compound's interaction with G protein-coupled receptors (GPCRs). The compound's ability to act as a ligand for these receptors suggests potential therapeutic applications in treating conditions such as pain and inflammation. For instance:

  • Case Study : A study published in Eur. J. Med. Chem. examined the structure-activity relationship of similar compounds and indicated that modifications to the benzothiophene structure could enhance binding affinity to CB2 receptors .

Synthetic Organic Chemistry Applications

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various transformations and derivatizations.

Synthesis of Novel Compounds

This compound has been utilized in the synthesis of more complex molecules. For example:

  • Synthesis of Thieno[3,2-b]benzofurans : Researchers have reported using this compound as a precursor in palladium-catalyzed reactions to create thieno[3,2-b]benzofurans, which are important in organic electronics .

Material Science Applications

In materials science, this compound is being explored for its potential use in organic semiconductors.

Organic Semiconductor Development

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

PropertyValue
Topological Polar Surface Area54.5 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds2

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

The structural and functional properties of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can be contextualized by comparing it with analogous benzothiophene derivatives. Below is a detailed analysis:

Structural Analogues with Substituent Variations

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Molecular Formula: C₁₉H₂₁NO₃S
  • Key Features : Substitution at the 3-position with a benzamido group and an ethyl ester at the 2-position.
  • Structural Insights : The dihedral angle between the benzothiophene core and the benzamido group is 8.13° , indicating a nearly planar arrangement. Intramolecular N–H···O hydrogen bonding forms an S(6) ring motif , stabilizing the conformation .
3-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylic Acid
  • Molecular Formula : C₁₀H₁₂O₂S
  • Key Features : A methyl group at the 3-position and a carboxylic acid at the 2-position.
  • Synthesis : Chemoselective reduction of a formyl precursor using Et₃SiH/I₂ .
  • Comparison : The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester, making it more suitable for salt formation or coordination chemistry.
Methyl 4,5-Dimethyl-2-(4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carbonylamino)Thiophene-3-Carboxylate
  • Molecular Formula : C₁₈H₂₀N₂O₃S₂
  • Key Features: A thiophene-3-carbonylamino substituent and dimethyl groups on the thiophene ring.
  • Properties : Higher molecular weight (349.5 g/mol ) and logP (4.8 ) suggest enhanced lipophilicity, which may improve membrane permeability in biological systems .

Functional Group Impact on Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound Methyl ester at C2 196.27 Moderate lipophilicity; ester reactivity
Ethyl 2-benzamido derivative Ethyl ester + benzamido 351.44 Enhanced crystallinity due to S(6) motif
3-Methyl-2-carboxylic acid Carboxylic acid + methyl 196.27 High polarity; salt formation capability
Thiophene-3-carbonylamino derivative Thiophene-carbonylamino + methyl 349.50 High logP; potential pharmacokinetic advantages

Biological Activity

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₂O₂S
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 91489-09-7
  • Topological Polar Surface Area : 54.5 Ų
  • Rotatable Bonds : 2

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, antimicrobial, and antidepressant effects. The compound's structure contributes significantly to its pharmacological properties.

Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory effects. A study reported that compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models . The mechanism involved blocking the activity of enzymes like lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. A recent screening of benzo[b]thiophene derivatives against Staphylococcus aureus revealed that certain structural modifications enhanced antimicrobial potency . While specific data on this compound is limited, its structural relatives have demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .

Antidepressant Effects

The antidepressant potential of benzothiophene derivatives has been a focus of research. Compounds within this class have been linked to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study synthesized various tetrahydrobenzothiophene derivatives and assessed their antidepressant activity through behavioral models in rodents . The findings suggested that modifications at specific positions on the benzothiophene ring could enhance efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways (e.g., COX and LOX) which are critical for the production of inflammatory mediators.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines through transcriptional regulation.
  • Neurotransmitter Interaction : It may influence neurotransmitter levels and receptor activity in the central nervous system.

Case Studies and Research Findings

StudyFindings
Demonstrated IC50 values for LOX inhibition at approximately 29.2 µM for related thiophene compounds.
Identified several benzo[b]thiophene derivatives with significant antimicrobial activity against resistant bacterial strains.
Reported synthesis and evaluation of tetrahydrobenzothiophene derivatives showing potential antidepressant effects in rodent models.

Q & A

Q. What computational methods are effective for designing SAR studies on benzothiophene derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities to target proteins. QSAR models using descriptors like logP or polar surface area optimize pharmacokinetic properties .

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